1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone
Overview
Description
1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.148. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Trifluoromethylthiolation Reagent
- Application : Used as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis in the synthesis of various compounds including enamines, indoles, β-keto esters, pyrroles, and anilines (Huang et al., 2016).
Photoremovable Protecting Group for Carboxylic Acids
- Application : Serves as a new photoremovable protecting group for carboxylic acids, with photolysis releasing the acid in good yields (Atemnkeng et al., 2003).
Antimicrobial Activity
- Application : Involved in the synthesis and testing for antimicrobial activity against gram-positive and gram-negative bacteria, utilizing it as a building block in pharmaceutical and medicinal research (Wanjari, 2020).
Molecular Structure Studies
- Application : Used in the study of molecular structures, including X-ray diffraction techniques and density functional theory calculations, particularly in understanding the behavior of compounds in various solvent media (Șahin et al., 2011).
Synthesis of Fluorine-Containing Polyimides
- Application : A key component in the synthesis of new fluorine-containing polyimides, showing potential applications in areas where solubility in polar organic solvents and thermal stability are required (Yin et al., 2005).
ADMET and Molecular Docking Studies
- Application : Used in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and molecular docking to understand binding efficacy with proteins, particularly in relation to anti-microbial properties (Satya et al., 2022).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given the presence of a hydroxyl group .
Pharmacokinetics
The compound’s hydroxyl group may enhance its solubility, potentially influencing its absorption and distribution . The trifluoromethyl group could impact the compound’s metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-(2-Hydroxy-3-(trifluoromethyl)phenyl)ethanone. For instance, the compound’s stability could be affected by pH due to the presence of the hydroxyl group .
Properties
IUPAC Name |
1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-3-2-4-7(8(6)14)9(10,11)12/h2-4,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZVZKIPQCZPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1144501-67-6 | |
Record name | 1-[2-hydroxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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